Home > Products > Screening Compounds P98741 > 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide -

3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide

Catalog Number: EVT-5161948
CAS Number:
Molecular Formula: C23H29ClN2O3
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a synthetic compound developed as a potential chemokine receptor CCR5 antagonist. Chemokine receptor CCR5 plays a crucial role in HIV-1 entry into cells, making its antagonists potential targets for preventing HIV-1 infection. This compound belongs to the class of non-peptide CCR5 antagonists, which are currently at the forefront of research in this field.

Synthesis Analysis

    Synthesis of Intermediate 3: This intermediate, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized via a three-step reaction sequence. Starting with 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, an elimination reaction is followed by a reduction and finally a bromination to yield intermediate 3.

    Final Coupling Reaction: The final step involves an elimination reaction between intermediate 3 and the appropriate variant of intermediate 7. This reaction yields the final compound, 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide.

Mechanism of Action

3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is believed to exert its effects by acting as a CCR5 antagonist. While the specific details of its interaction with CCR5 are not elucidated in the provided papers, it is likely that the compound binds to the receptor, preventing the binding of natural chemokine ligands. This inhibition disrupts the signaling cascade initiated by CCR5 activation, ultimately interfering with HIV-1 entry into the cells.

One study demonstrated that an analog of this compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited an IC50 value of (5.35 ± 0.3) nmol/L when tested for its ability to inhibit the GTPγS binding activity stimulated by a CCR5 agonist. This finding suggests that the compound and its close analogs can effectively block CCR5 activation.

Applications

The primary scientific application of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide and its analogs lies in their potential as CCR5 antagonists.

    HIV-1 Entry Inhibition: By blocking CCR5, these compounds may prevent HIV-1 from binding to and entering host cells, thus hindering viral replication. This potential has led to substantial interest in developing CCR5 antagonists as novel therapeutics for HIV-1 infection.

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating several blood cancers. During its oxidative stress degradation, two potential impurities are formed: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA) []. These impurities were identified and individually synthesized for use as reference standards in manufacturing [].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO)

Compound Description: VNO is a potential oxidative impurity of venetoclax, formed during its oxidative stress degradation []. It forms at levels of about 8-10% and has been synthesized by oxidizing venetoclax with m-CPBA in dichloromethane [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO when heated with water under reflux []. This highlights a potential degradation pathway for VNO [].

3-chloro-4-isopropoxybenzoic acid

Compound Description: This compound served as the initial high-throughput screening hit that ultimately led to the development of the CENP-E inhibitor GSK923295 [].

GSK923295 (3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide)

Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E), developed from the initial hit 3-chloro-4-isopropoxybenzoic acid []. It has demonstrated broad antitumor activity in vivo and is currently in human clinical trials [].

Cisapride ((±)-cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide)

Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motor activity []. It has been the subject of metabolic studies requiring the synthesis of tritiated and ¹⁴C-labeled forms [].

Metoclopramide

Compound Description: Metoclopramide is a benzamide derivative known for its gastroprokinetic effects []. It's structurally related to cisapride and serves as a point of comparison for its pharmacological properties [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized as a potential target for HIV-1 entry inhibition [].

Properties

Product Name

3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide

IUPAC Name

3-chloro-N-(2-methoxyethyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxybenzamide

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C23H29ClN2O3/c1-17-3-5-18(6-4-17)16-26-12-9-20(10-13-26)29-22-8-7-19(15-21(22)24)23(27)25-11-14-28-2/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,27)

InChI Key

VFRPMHUSZRMEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.